tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
Overview
Description
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found as a white crystalline powder and is soluble in water and common organic solvents such as methanol, ethanol, and dichloromethane .
Preparation Methods
The synthesis of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 3-aminocyclopentyl chloride under appropriate conditions to form the desired product. The reaction is typically carried out in an inert atmosphere at a temperature range of 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride can be compared with other similar compounds such as:
- tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride
- tert-Butyl (3-aminocyclopropyl)carbamate hydrochloride
These compounds share similar chemical structures but differ in the size and shape of the cycloalkyl ring. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular research applications .
Biological Activity
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is an organic compound with significant biological activity attributed to its unique structural features, including a chiral center and the presence of an amino group. This compound has garnered interest in pharmacological research due to its potential applications in neuroprotection and enzyme inhibition.
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- Solubility : The hydrochloride form may exhibit different solubility properties compared to its free base counterpart, which is crucial for its biological activity and pharmacokinetics.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating their activity and influencing various biological pathways.
Interaction with Biological Targets
- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may protect neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, particularly in relation to protein interactions that are critical for various cellular processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | Findings | Reference |
---|---|---|
Neuroprotection | Exhibits protective effects on neuronal cells; potential applications in neurodegenerative diseases. | |
Enzyme Inhibition | Used in studies for enzyme inhibition; affects activity and function of target proteins. | |
Binding Affinity | Preliminary docking studies suggest binding to receptors in the central nervous system, influencing neurotransmitter dynamics. |
Case Studies
-
Neuroprotection Study :
- A study demonstrated that certain derivatives of this compound showed a significant reduction in apoptosis in neuronal cell cultures when treated with neurotoxic agents.
- Apoptosis was measured using caspase-3 activation assays, indicating that the compound effectively protects against cell death induced by oxidative stress.
-
Enzyme Interaction Analysis :
- Research involving this compound has shown it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- The inhibition was quantified through kinetic assays, revealing IC50 values that suggest potent activity against target enzymes.
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBULZGXHADRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669523 | |
Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197239-37-4 | |
Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1197239-37-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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